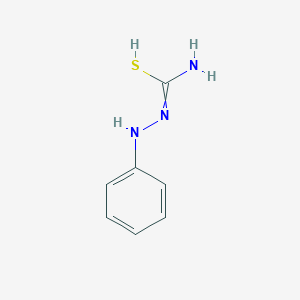

N'-anilinocarbamimidothioic acid

Descripción

N'-Anilinocarbamimidothioic acid is a thiourea derivative characterized by an anilino (phenylamino) group attached to a carbamimidothioic acid backbone. Its structure includes a thioamide (-C(S)-NH-) functional group, distinguishing it from oxygen-containing analogs like carbamates or ureas. Thiourea derivatives are known for their roles in coordination chemistry, agrochemicals, and pharmaceuticals, though specific applications for this compound require further investigation.

Propiedades

IUPAC Name |

N'-anilinocarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXKTOBMLZLCSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NN=C(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of N'-anilinocarbamimidothioic acid involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of N'-anilinocarbamimidothioic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Análisis De Reacciones Químicas

Types of Reactions: N'-anilinocarbamimidothioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of N'-anilinocarbamimidothioic acid include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of N'-anilinocarbamimidothioic acid depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique properties and applications.

Aplicaciones Científicas De Investigación

N'-anilinocarbamimidothioic acid has a wide range of scientific research applications in fields such as chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, N'-anilinocarbamimidothioic acid can be investigated for its potential therapeutic effects and mechanisms of action. In industry, it may be utilized in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action of N'-anilinocarbamimidothioic acid involves its interaction with specific molecular targets and pathways within biological systems. This interaction can lead to various effects, such as inhibition or activation of specific enzymes, receptors, or signaling pathways. Understanding the mechanism of action is crucial for determining the compound’s potential therapeutic applications and safety profile.

Comparación Con Compuestos Similares

Functional Group Analysis

The table below highlights key structural and functional differences between N'-anilinocarbamimidothioic acid and related compounds:

Key Observations :

- Thioamide vs. Carbamate/Oxamide: The thioamide group in N'-anilinocarbamimidothioic acid confers distinct reactivity, such as stronger metal-binding affinity compared to carbamates . However, thioamides are generally less hydrolytically stable than their oxygen counterparts.

Physicochemical Properties

Reactivity Notes:

- Thioamide Reactivity: The sulfur atom in N'-anilinocarbamimidothioic acid may participate in nucleophilic substitutions or metal coordination, contrasting with the electrophilic carbonyl in carbamates .

- Hazard Considerations: Halogenated analogs in caused contact dermatitis, suggesting that substituents on the anilino group could influence toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.